2-(Hydroxymethyl)benzofuran-3(2H)-one
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Description
“2-(Hydroxymethyl)benzofuran-3(2H)-one” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran-3(2H)-ones has been achieved through various methods. One method involves the asymmetric conjugate addition of 2-substituted benzofuran-3(2H)-ones to α,β-unsaturated ketones, catalyzed by chiral copper complexes . Another method involves the direct synthesis of benzofuran-3(2H)-ones from 1-(2-hydroxyphenyl)alkan-1-ones via oxidative cyclization by CuBr2 or CuCl2 .Molecular Structure Analysis
Benzofuran-3(2H)-ones have a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran-3(2H)-ones have been involved in several chemical reactions. For instance, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been established for the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran-3(2H)-ones contribute to their versatility and unique physicochemical properties, making them an important basis for medicinal chemistry .Future Directions
Benzofuran compounds, including “2-(Hydroxymethyl)benzofuran-3(2H)-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering new synthesis methods and exploring further biological activities of these compounds.
properties
IUPAC Name |
2-(hydroxymethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8,10H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDOLJRZHAAAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzofuran-3(2H)-one |
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